molecular formula C19H22N2O4 B2866511 Methyl 4-((2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamoyl)benzoate CAS No. 1421509-98-9

Methyl 4-((2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamoyl)benzoate

Cat. No.: B2866511
CAS No.: 1421509-98-9
M. Wt: 342.395
InChI Key: PIAYEKCQXJXGDW-UHFFFAOYSA-N
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Description

Methyl 4-((2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamoyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, a dimethylamino group, and a hydroxyethyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamoyl)benzoate typically involves multiple steps. One common method starts with the reaction of 4-(dimethylamino)benzaldehyde with ethyl carbamate in the presence of a base to form an intermediate. This intermediate is then reacted with methyl 4-hydroxybenzoate under acidic conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Methyl 4-((2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(dimethylamino)benzoate: Similar structure but lacks the hydroxyethyl carbamoyl group.

    Ethyl 4-((2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamoyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 4-((2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamoyl)benzoate is unique due to the presence of both the dimethylamino group and the hydroxyethyl carbamoyl group, which confer specific chemical and biological properties. These functional groups allow for diverse chemical reactions and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-21(2)16-10-8-13(9-11-16)17(22)12-20-18(23)14-4-6-15(7-5-14)19(24)25-3/h4-11,17,22H,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAYEKCQXJXGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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